molecular formula C14H14N2O2S B2499075 (2E)-3-(furan-2-yl)-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)prop-2-enamide CAS No. 777879-31-9

(2E)-3-(furan-2-yl)-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)prop-2-enamide

Cat. No. B2499075
CAS RN: 777879-31-9
M. Wt: 274.34
InChI Key: DCVCSDBVBKTCRN-BQYQJAHWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of furan and benzothiazole derivatives typically involves the coupling of furan carboxamide with corresponding amine derivatives, followed by reactions such as nitration, bromination, formylation, and acylation to introduce various functional groups. For example, Aleksandrov et al. (2017) synthesized N-(1-Naphthyl)furan-2-carboxamide, which was then treated with P2S5 to obtain the corresponding thioamide, and subsequently oxidized to synthesize 2-(furan-2-yl)benzo[e][1,3]benzothiazole, showcasing the reactivity of such compounds towards electrophilic substitution reactions (Aleksandrov & El’chaninov, 2017).

Molecular Structure Analysis

The molecular structure of these compounds can be elucidated using techniques like NMR, IR spectroscopy, and X-ray crystallography, providing insights into the conformational features and stability of the molecule. Studies such as those by Aleksandrov et al. (2021) employ such techniques to understand the molecular configuration and the electronic distribution within the molecule, which are critical for predicting its reactivity and interaction with biological targets (Aleksandrov et al., 2021).

Chemical Reactions and Properties

The chemical reactivity of (2E)-3-(furan-2-yl)-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)prop-2-enamide and its derivatives is characterized by a variety of reactions, including electrophilic and nucleophilic substitutions, which allow for the introduction of diverse functional groups. This versatility is highlighted in the synthesis processes where electrophilic substitution reactions like nitration, bromination, formylation, and acylation are commonly employed to modify the compound's structure for desired properties and activities (Aleksandrov & El’chaninov, 2017).

Scientific Research Applications

Synthesis and Reactivity

  • The compound is used in the synthesis of various chemically related structures. For instance, Aleksandrov and El’chaninov (2017) synthesized N-(1-Naphthyl)furan-2-carboxamide, which was further treated to obtain a corresponding thioamide. This was then oxidized to synthesize 2-(furan-2-yl)benzo[e][1,3]benzothiazole, a structurally related compound (Aleksandrov & El’chaninov, 2017).
  • Similarly, Aleksandrov et al. (2021) worked on acylation of 1,3-benzothiazol-6-amine with furan-2-carbonyl chloride, leading to the formation of complex thioamide structures. These are related to the (2E)-3-(furan-2-yl)-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)prop-2-enamide in their chemical backbone (Aleksandrov et al., 2021).

Potential in Antitumor Agents

  • Research by Matiichuk et al. (2020) has demonstrated the potential of structurally related compounds in the design of antitumor agents. They synthesized various derivatives of 5-(1,3-benzothiazol-2-yl)furan-2-carbaldehyde, showing promise in this field (Matiichuk et al., 2020).

properties

IUPAC Name

(E)-3-(furan-2-yl)-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O2S/c17-13(8-7-10-4-3-9-18-10)16-14-15-11-5-1-2-6-12(11)19-14/h3-4,7-9H,1-2,5-6H2,(H,15,16,17)/b8-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCVCSDBVBKTCRN-BQYQJAHWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)N=C(S2)NC(=O)C=CC3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCC2=C(C1)N=C(S2)NC(=O)/C=C/C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2E)-3-(furan-2-yl)-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)prop-2-enamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.